methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinazoline core fused with a thiadiazole ring, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . The reactions are usually carried out under controlled conditions, such as solvent-free microwave irradiation, to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives .
Scientific Research Applications
Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,5-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
- Indole derivatives
Uniqueness
Methyl 2-[(4-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group and the specific arrangement of the thiadiazole and quinazoline rings make it different from other similar compounds, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
methyl 2-(4-ethylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-3-11-4-7-13(8-5-11)20-18-22-23-16(24)14-9-6-12(17(25)26-2)10-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCMXFCSMCPEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.